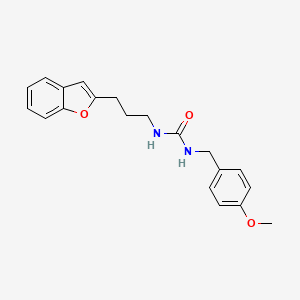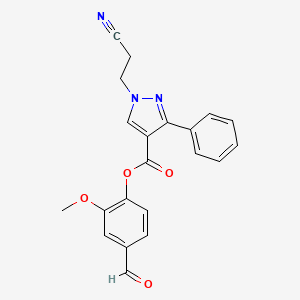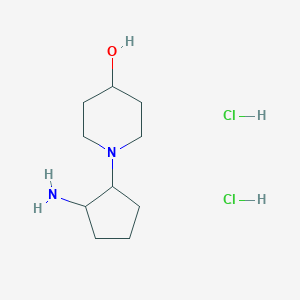![molecular formula C17H24N4O4 B2740369 Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate CAS No. 2411640-65-6](/img/structure/B2740369.png)
Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate: is a chemical compound characterized by its complex molecular structure, which includes an imidazo[1,2-a]pyridine moiety fused with a hydrazine dicarboxylate group. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include this compound, have been known to interact with a variety of biological targets .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to influence a variety of biochemical pathways .
Result of Action
Imidazole-containing compounds have been reported to exhibit a range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the reaction of imidazo[1,2-a]pyridin-7-yl hydrazine with di-tert-butyl dicarboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are typically employed.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may have applications in the treatment of various diseases, including infections, inflammation, and cancer.
Industry: In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.
Hydrazine dicarboxylate derivatives: These compounds contain the hydrazine dicarboxylate moiety but may have different aromatic or aliphatic groups attached.
Uniqueness: Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate is unique due to its specific combination of the imidazo[1,2-a]pyridine and hydrazine dicarboxylate groups. This combination imparts distinct chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyridin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-16(2,3)24-14(22)19-21(15(23)25-17(4,5)6)12-7-9-20-10-8-18-13(20)11-12/h7-11H,1-6H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIYJPXIBTYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC2=NC=CN2C=C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2740290.png)



![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol dihydrochloride](/img/structure/B2740298.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)

![2-cyclopropyl-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2740304.png)


![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)
![N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B2740309.png)
